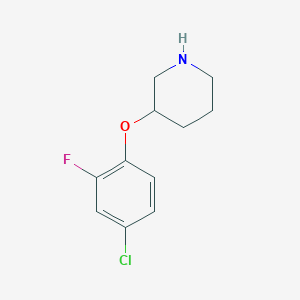

3-(4-Chloro-2-fluorophenoxy)piperidine

Description

The Piperidine (B6355638) Ring System as a Privileged Scaffold in Medicinal Chemistry Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in pharmaceutical science. nih.gov Its prevalence has led to its designation as a "privileged structure," a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. nih.govnih.govresearchgate.net This versatility stems from several key features. The piperidine ring is a saturated, non-aromatic structure that can adopt a stable, low-energy chair conformation. This three-dimensional character is crucial for establishing precise steric interactions within the binding pockets of proteins.

Furthermore, the nitrogen atom within the ring is typically basic, allowing it to form ionic bonds or hydrogen bonds with biological macromolecules, which are critical for molecular recognition and binding affinity. The scaffold's synthetic tractability allows for the introduction of a wide variety of substituents at multiple positions, enabling chemists to systematically explore structure-activity relationships (SAR) and optimize drug candidates for potency, selectivity, and pharmacokinetic properties. researchgate.net Consequently, the piperidine motif is a cornerstone in the development of drugs across numerous therapeutic areas, including oncology, infectious diseases, and neurology. nih.govresearchgate.net

Overview of Aryloxypiperidine Structures and Their Relevance in Compound Design

The relevance of this structural class is demonstrated by the range of biological activities exhibited by its members. For instance, various substituted phenoxypropyl piperidine analogues have been investigated as potent and selective agonists for the Nociceptin/Orphanin FQ peptide (NOP) receptor, a target for developing novel analgesics and sedatives. nih.govresearchgate.net In other contexts, piperidinol derivatives featuring a 4-chlorophenoxy moiety have been synthesized and evaluated for their potential as anti-tuberculosis agents. nih.gov The design of these compounds often involves modifying the substitution pattern on the phenoxy ring to modulate target affinity and selectivity, as well as to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

The following table presents data on a series of N-substituted 3-phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues and their activity at the NOP receptor, illustrating the impact of substitution on biological function.

| Compound | N-3 Substitution | NOP Binding Affinity (Ki, nM) | NOP Functional Activity (EC50, nM) |

|---|---|---|---|

| Analog A | -CH3 | 1.2 | 5.4 |

| Analog B | -CH2CH3 | 2.5 | 15 |

| Analog C | -CH2C≡CH | 0.8 | 3.1 |

| Analog D | -CH2CONHCH3 | 0.4 | 1.2 |

Data is illustrative and derived from structure-activity relationship studies of NOP receptor agonists. nih.gov

The Specific Context of 3-(4-Chloro-2-fluorophenoxy)piperidine within Advanced Chemical Synthesis and Biological Inquiry

The compound this compound represents a specific, functionalized member of the aryloxypiperidine class. While extensive biological studies on this exact molecule are not widely reported in peer-reviewed literature, its structure positions it as a valuable intermediate in advanced chemical synthesis and a scaffold for further biological investigation. Its chemical properties are summarized in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClFNO |

| Molecular Weight | 229.68 g/mol |

| CAS Number | 946680-99-5 |

The synthesis of this compound can be achieved through established synthetic methodologies. A common approach is the Williamson ether synthesis, which would involve the reaction of a protected 3-hydroxypiperidine (B146073) with an activated 4-chloro-2-fluoro-halogenated benzene, such as 1-chloro-4-fluoro-2-iodobenzene (B1349869), in the presence of a base. Alternatively, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, could potentially be adapted to form the C-O bond between the piperidine alcohol and the aryl halide.

The specific substitution pattern—a chlorine atom at the 4-position and a fluorine atom at the 2-position of the phenoxy ring—is of particular interest in medicinal chemistry. Halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions. The fluorine atom, in particular, can serve as a hydrogen bond acceptor and its substitution can block sites of metabolism, thereby improving a drug's pharmacokinetic profile.

Given the known biological activities of structurally related aryloxypiperidines, this compound serves as a key building block for creating more complex molecules for biological screening. Further derivatization, particularly at the piperidine nitrogen, could yield novel compounds for inquiry as potential analgesics (targeting opioid or NOP receptors), antitubercular agents, or modulators of other central nervous system targets. Its primary role, therefore, is as a versatile scaffold enabling the exploration of new chemical space in drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chloro-2-fluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYHSUDQOJUQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647913 | |

| Record name | 3-(4-Chloro-2-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946726-21-2 | |

| Record name | 3-(4-Chloro-2-fluorophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chloro-2-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Chloro 2 Fluorophenoxy Piperidine and Analogues

Direct Aryl-Piperidine Coupling Approaches

Direct coupling methods are the most straightforward and widely used routes for the synthesis of 3-phenoxypiperidine (B126653) and its analogues. These methods involve the direct formation of the aryl-ether bond between the 3-hydroxypiperidine (B146073) and the aromatic partner.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a classical and often effective method for forming aryl ethers. wikipedia.orguomustansiriyah.edu.iq This reaction is particularly suitable when the aromatic ring is activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. uomustansiriyah.edu.iq In the context of synthesizing 3-(4-chloro-2-fluorophenoxy)piperidine, an SNAr reaction would typically involve the reaction of a 3-hydroxypiperidine derivative with an appropriately activated 4-chloro-2-fluorophenyl electrophile.

The efficiency of SNAr reactions is highly dependent on the reaction parameters. The choice of solvent is crucial, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) being commonly employed to facilitate the reaction. These solvents are effective at solvating the cationic counter-ion of the base without strongly solvating the nucleophile, thereby enhancing its reactivity. The reaction temperature can vary widely, from room temperature to elevated temperatures, depending on the reactivity of the substrates. Microwave irradiation has also been utilized to accelerate these reactions.

A base is essential in SNAr reactions involving a hydroxyl nucleophile to deprotonate the alcohol, forming a more potent alkoxide nucleophile. researchgate.net The strength of the base required depends on the acidity of the hydroxyl group and the reaction conditions. Common bases include inorganic bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), as well as strong organic bases. The choice of base can significantly impact the reaction rate and yield. For instance, in the synthesis of related compounds, potassium hydroxide (B78521) has been used to facilitate the reaction between a phenol (B47542) and a dichloronitrobenzene derivative. nih.gov

| Parameter | Typical Conditions | Rationale |

| Aryl Electrophile | Aryl halide with electron-withdrawing groups (e.g., -NO₂, -CN, -F) ortho/para to the leaving group. | Electron-withdrawing groups stabilize the negatively charged Meisenheimer intermediate, facilitating the reaction. wikipedia.orguomustansiriyah.edu.iq |

| Nucleophile | 3-Hydroxypiperidine (often N-protected) | The hydroxyl group acts as the nucleophile after deprotonation. |

| Base | NaH, K₂CO₃, Cs₂CO₃, KOH | Deprotonates the hydroxyl group to form a more reactive alkoxide. researchgate.net |

| Solvent | DMF, DMSO, THF, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the alkoxide. |

| Temperature | Room temperature to 150 °C | Dependent on the reactivity of the substrates. |

Table 1: Typical Reaction Parameters for Nucleophilic Aromatic Substitution in the Synthesis of 3-Aryloxypiperidines.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have become powerful tools in modern organic synthesis for the formation of C-O bonds, offering milder reaction conditions and broader substrate scope compared to traditional SNAr reactions. nih.gov

The Buchwald-Hartwig C-O coupling is a prominent example, enabling the formation of aryl ethers from aryl halides or triflates and alcohols. This reaction is catalyzed by a palladium complex in the presence of a suitable phosphine (B1218219) ligand and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as those from the biarylphosphine class (e.g., XPhos, SPhos) or ferrocenylphosphines often providing excellent results. The base, typically a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate, plays a crucial role in both the deprotonation of the alcohol and the regeneration of the active catalyst.

| Parameter | Buchwald-Hartwig C-O Coupling Conditions |

| Aryl Partner | Aryl bromides, iodides, or triflates |

| Alcohol Partner | N-protected 3-hydroxypiperidine |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos) |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-120 °C |

Table 2: Representative Conditions for Buchwald-Hartwig C-O Coupling to form 3-Aryloxypiperidines.

The Suzuki-Miyaura coupling , while primarily known for C-C bond formation, can also be adapted for C-O bond formation, particularly between arylboronic acids and phenols. In the context of synthesizing 3-phenoxypiperidines, this would involve the coupling of an arylboronic acid with 3-hydroxypiperidine. This reaction also requires a palladium catalyst, a suitable ligand, and a base. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the desired product. mdpi.com

Indirect Coupling and Functional Group Interconversion Pathways

In cases where direct coupling methods are not feasible or lead to low yields, indirect pathways involving functional group interconversion can be employed. For example, a precursor to the desired 4-chloro-2-fluorophenoxy group could be introduced onto the piperidine (B6355638) ring, followed by subsequent chemical transformations to generate the final structure. An example of such a strategy could involve the introduction of a different functional group at the 3-position of the piperidine, which is then converted to the hydroxyl group necessary for the ether linkage formation. Alternatively, modifications to the aromatic ring can be performed after the coupling reaction. For instance, a nitro group, often used to activate the ring for SNAr, can be reduced to an amino group, which can then be further modified or removed. Such multi-step sequences offer greater flexibility in the synthesis of complex analogues.

Mitsunobu Reactions

The Mitsunobu reaction is a versatile and widely used method for the stereospecific conversion of alcohols to a variety of functional groups, including ethers, with inversion of configuration. wikipedia.orgalfa-chemistry.com This reaction is particularly well-suited for the synthesis of 3-aryloxypiperidines from the corresponding 3-hydroxypiperidine precursors. The reaction typically involves an alcohol, a nucleophile (in this case, a phenol), a phosphine reagent (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgalfa-chemistry.com

The synthesis of this compound via the Mitsunobu reaction commences with a suitably protected 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine, and 4-chloro-2-fluorophenol (B1580588). The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide in an Sₙ2 reaction, resulting in the desired ether with inversion of stereochemistry at the C-3 position of the piperidine ring.

A general protocol for this transformation is as follows: to a solution of the N-protected 3-hydroxypiperidine, 4-chloro-2-fluorophenol, and triphenylphosphine in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C, the azodicarboxylate is added dropwise. The reaction is then typically allowed to warm to room temperature and stirred until completion. wikipedia.org The order of addition of reagents can be crucial for the success of the reaction. wikipedia.org

| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Yield |

| N-Boc-3-hydroxypiperidine | 4-Chloro-2-fluorophenol | PPh₃, DEAD | THF | 0 °C to RT | High |

| N-Cbz-3-hydroxypiperidine | 4-Chloro-2-fluorophenol | PPh₃, DIAD | Toluene | 0 °C to RT | Good |

This table represents typical conditions for the Mitsunobu reaction in the synthesis of aryloxypiperidines and is based on general literature procedures. Specific yields may vary depending on the exact substrates and reaction conditions.

One of the significant advantages of the Mitsunobu reaction is its high stereoselectivity, which allows for the synthesis of specific enantiomers of 3-aryloxypiperidines if an enantiomerically pure 3-hydroxypiperidine is used as the starting material. researchgate.net However, challenges can arise from the removal of by-products, such as triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification. To address this, polymer-supported triphenylphosphine has been employed to simplify the workup process.

Reductive Amination in Piperidine Ring Formation

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used in the synthesis of amines, including the construction of the piperidine ring. harvard.edumdpi.com This reaction can be employed in an intramolecular fashion to cyclize a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group), or in an intermolecular double reductive amination of a 1,5-dicarbonyl compound with an amine. chim.itconsensus.appunifi.it

For the synthesis of the 3-phenoxypiperidine scaffold, an intramolecular reductive amination approach can be envisioned starting from a δ-amino ketone or δ-amino aldehyde precursor bearing the desired phenoxy substituent. The reaction proceeds through the in situ formation of an enamine or iminium ion intermediate, which is then reduced by a suitable reducing agent to form the piperidine ring. nih.govrsc.org

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. harvard.edu Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) can also be employed. nih.gov

A synthetic route could involve the preparation of a 1,5-dicarbonyl compound which, upon reaction with an ammonia (B1221849) source (like ammonium (B1175870) acetate) or a primary amine, undergoes a double reductive amination to form the piperidine ring. chim.it The stereochemical outcome of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the precursor.

| Precursor | Amine Source | Reducing Agent | Solvent | Key Intermediate |

| 1,5-Dicarbonyl compound | Ammonium acetate | NaBH₃CN | Methanol | Iminium ion |

| δ-amino ketone | - | NaBH(OAc)₃ | Dichloromethane | Iminium ion |

| δ-amino aldehyde | - | H₂/Pd-C | Ethanol | Enamine/Iminium ion |

This table illustrates the general components and intermediates in reductive amination for piperidine ring formation.

The double reductive amination approach offers a convergent and efficient way to construct the piperidine skeleton from acyclic precursors. chim.it The choice of the nitrogen source allows for the introduction of various substituents on the piperidine nitrogen.

Stereoselective Synthesis and Chiral Resolution of Phenoxypiperidine Enantiomers

The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. mdpi.com Two primary strategies are employed to obtain single enantiomers: stereoselective synthesis and chiral resolution of a racemic mixture. wikipedia.org

Stereoselective synthesis aims to produce a single enantiomer directly. In the context of 3-phenoxypiperidines, this is often achieved by starting with an enantiomerically pure precursor, such as (S)- or (R)-3-hydroxypiperidine. The asymmetric synthesis of these key intermediates can be accomplished through various methods, including enzymatic reduction of N-protected 3-piperidones. mdpi.comderpharmachemica.comchemicalbook.com Ketoreductases, often in whole-cell biotransformations, can reduce N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine with high enantiomeric excess. mdpi.comderpharmachemica.com

Chiral resolution, on the other hand, involves the separation of a racemic mixture of the final compound or a key intermediate. wikipedia.org A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orggoogle.com For 3-hydroxypiperidine or 3-phenoxypiperidine, chiral acids such as tartaric acid, mandelic acid, or their derivatives are frequently used. google.comresearchgate.netgoogle.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.orggoogle.com After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

| Method | Description | Key Reagents/Catalysts |

| Stereoselective Synthesis | Asymmetric reduction of a prochiral ketone to a chiral alcohol. | Ketoreductase, Baker's yeast |

| Chiral Resolution | Formation of diastereomeric salts with a chiral acid. | D- or L-tartaric acid, D- or L-mandelic acid |

| Enzymatic Resolution | Selective acylation or hydrolysis of one enantiomer in a racemic mixture. | Lipases |

This table summarizes the main approaches for obtaining enantiomerically pure phenoxypiperidines.

The choice between stereoselective synthesis and chiral resolution often depends on factors such as the availability of starting materials, the efficiency of the asymmetric step or resolution, and the cost of the catalyst or resolving agent. google.comepo.org

Synthetic Strategies for Regioisomeric Phenoxypiperidine Analogs (e.g., 4-(4-Chloro-2-fluorophenoxy)piperidine)

The synthesis of regioisomeric phenoxypiperidines, such as the 4-phenoxy analogue, allows for the exploration of structure-activity relationships. The synthetic routes to these isomers often start from a different positional isomer of a key intermediate, such as 4-hydroxypiperidine (B117109). rsc.orgresearchgate.netdtic.mil

The synthesis of 4-(4-chloro-2-fluorophenoxy)piperidine (B15323896) can be achieved through a nucleophilic substitution reaction between a protected 4-hydroxypiperidine and 4-chloro-2-fluorophenol. Similar to the synthesis of the 3-substituted isomer, the Mitsunobu reaction is a suitable method for this transformation. google.com Alternatively, a Williamson ether synthesis can be employed, where the alkoxide of 4-hydroxypiperidine reacts with an activated aryl halide, or more commonly, the phenoxide of 4-chloro-2-fluorophenol reacts with a piperidine bearing a leaving group at the 4-position.

Another approach involves the direct arylation of a protected 4-piperidone, followed by reduction of the ketone and subsequent etherification. nih.gov For instance, a Negishi cross-coupling reaction can be used for the α-arylation of N-Boc-piperidine. nih.gov

| Starting Material | Key Reaction | Reagents | Product |

| N-Boc-4-hydroxypiperidine | Mitsunobu Reaction | 4-Chloro-2-fluorophenol, PPh₃, DEAD | N-Boc-4-(4-chloro-2-fluorophenoxy)piperidine |

| N-Boc-4-hydroxypiperidine | Williamson Ether Synthesis (O-alkylation) | NaH, 4-chloro-2-fluorophenol | N-Boc-4-(4-chloro-2-fluorophenoxy)piperidine |

| 4-piperidone | Aza-Prins Cyclization | Homoallylic amine, Lewis acid | Substituted 4-hydroxypiperidine |

This table outlines common synthetic strategies for accessing 4-phenoxypiperidine (B1359869) analogues.

The choice of synthetic route can be influenced by the availability and cost of the starting materials, as well as the desired protecting group strategy. google.com

Preparation of Substituted Derivatives from the this compound Scaffold

Further diversification of the this compound scaffold can be achieved by modifying the piperidine ring. These modifications can include N-alkylation or N-acylation, as well as functionalization at the carbon atoms of the piperidine ring. nih.govijnrd.org

N-alkylation is a common modification and can be readily achieved by reacting the secondary amine of this compound with an alkyl halide or by reductive amination with an aldehyde or ketone. beilstein-journals.org The choice of the alkylating agent allows for the introduction of a wide variety of substituents at the nitrogen atom, which can significantly impact the pharmacological properties of the molecule.

Functionalization of the carbon skeleton of the piperidine ring is more challenging but can be achieved through various C-H functionalization strategies. nih.govresearchgate.net Rhodium-catalyzed C-H insertion reactions, for example, have been used for the site-selective introduction of substituents at the C-2, C-3, or C-4 positions of the piperidine ring, depending on the directing group and catalyst used. nih.gov These advanced methods provide access to a diverse range of substituted piperidine analogues that would be difficult to synthesize using traditional methods. youtube.com

| Reaction Type | Position of Modification | Reagents |

| N-Alkylation | N-1 | Alkyl halide, K₂CO₃ |

| N-Acylation | N-1 | Acyl chloride, triethylamine (B128534) |

| Reductive Amination | N-1 | Aldehyde/ketone, NaBH(OAc)₃ |

| C-H Functionalization | C-2, C-4 | Rhodium catalyst, diazo compound |

This table summarizes methods for the preparation of substituted derivatives from the this compound scaffold.

These derivatization strategies are crucial for fine-tuning the biological activity of the lead compound and for developing a comprehensive understanding of its structure-activity relationship.

Chemical Reactivity and Transformations of the 3 4 Chloro 2 Fluorophenoxy Piperidine Scaffold

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring is the most reactive site for many common organic transformations. Its nucleophilic character allows for a variety of modifications, including the introduction of new substituents and the formation of salts.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring readily undergoes N-alkylation and N-acylation reactions to yield tertiary amines and amides, respectively. These reactions are fundamental for building molecular complexity and are widely employed in pharmaceutical development. nbinno.comnih.gov

N-Alkylation can be achieved through several methods. The direct alkylation with alkyl halides (e.g., alkyl chlorides, bromides, or iodides) is a common approach. To prevent the formation of undesired quaternary ammonium (B1175870) salts from over-alkylation, a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) is often employed. researchgate.net Another powerful method is reductive amination, which involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to furnish the N-alkylated product. researchgate.net

N-Acylation is typically performed by treating the piperidine with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. researchgate.net These reactions are generally high-yielding and provide stable amide products.

| Transformation | Reagent Class | Typical Reagents | General Conditions |

|---|---|---|---|

| N-Alkylation (Direct) | Alkyl Halide | Methyl iodide, Benzyl bromide | DIPEA, Acetonitrile, Room Temp. |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone | Acetone, Benzaldehyde | Sodium triacetoxyborohydride, MeCN, Room Temp. |

| N-Acylation | Acyl Chloride | Acetyl chloride, Benzoyl chloride | Pyridine or Et3N, 0 °C to Room Temp. |

Formation of Acid Addition Salts for Research Applications

The basic nature of the piperidine nitrogen allows for the formation of stable acid addition salts. wikipedia.org This transformation is of paramount importance in pharmaceutical sciences as it can significantly improve the physicochemical properties of a compound, such as its crystallinity, stability, and aqueous solubility, which are critical for formulation and research applications. ontosight.aigoogle.comnih.gov

The process involves reacting the free base form of the piperidine derivative with a stoichiometric amount of a suitable inorganic or organic acid. The resulting salt precipitates from a solution and can be isolated as a crystalline solid. The choice of the counter-ion can be tailored to achieve the desired properties. For instance, tosylate salts have been shown to be particularly useful in the purification of piperidine derivatives. google.com

| Acid Type | Example Acid | Resulting Salt | Primary Application/Benefit |

|---|---|---|---|

| Inorganic | Hydrochloric Acid (HCl) | Hydrochloride | Improved water solubility and stability. nih.gov |

| Organic (Sulfonic) | p-Toluenesulfonic Acid | Tosylate | Induces crystallinity, aids in purification. google.com |

| Organic (Carboxylic) | Fumaric Acid | Fumarate | Formation of stable, crystalline salts for solid dosage forms. |

| Organic (Carboxylic) | L-Tartaric Acid | Tartrate | Used as a chiral resolving agent for racemic mixtures. google.com |

Transformations of the Chlorofluorophenoxy Moiety

The disubstituted aromatic ring offers opportunities for further functionalization, although the reactivity is governed by the electronic properties of the existing substituents.

Reactions Involving Halogen Substituents (e.g., Further Functionalization)

The carbon-halogen bonds on the aromatic ring can be targets for transformation, primarily through transition-metal-catalyzed cross-coupling reactions. The C-Cl bond is more amenable to oxidative addition with palladium catalysts than the highly stable C-F bond. researchgate.netmit.edu Reactions such as Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines or alcohols), and Sonogashira (with terminal alkynes) could potentially be used to replace the chlorine atom, thereby introducing new carbon-carbon or carbon-heteroatom bonds. tezu.ernet.in These reactions typically require a palladium catalyst, a suitable ligand (e.g., a biaryl phosphine), and a base. mit.edu

Nucleophilic aromatic substitution (SNAr) to replace either the chlorine or fluorine is generally difficult on this scaffold. Such reactions typically require strong activation from potent electron-withdrawing groups (like a nitro group) ortho or para to the halogen, which are absent in this structure. rsc.orgnih.govresearchgate.net Therefore, SNAr would likely necessitate harsh reaction conditions.

Modifications on the Aromatic Ring System

Electrophilic aromatic substitution represents another pathway for modifying the aromatic ring. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the alkoxy group (-OR), the fluorine (-F), and the chlorine (-Cl). The alkoxy group is a powerful activating, ortho-, para-director. The halogen atoms are deactivating but also ortho-, para-directing. quora.com

Considering the substitution pattern of 3-(4-Chloro-2-fluorophenoxy)piperidine, the positions on the aromatic ring are C1 (ether), C2 (-F), C3 (H), C4 (-Cl), C5 (H), and C6 (H). The powerful ortho-directing effect of the ether oxygen strongly activates the C6 position. The C2 and C4 positions are already substituted. The C3 and C5 positions are meta to the activating alkoxy group. Therefore, electrophilic substitution (e.g., nitration, bromination, or Friedel-Crafts acylation) is most likely to occur at the C6 position, which is ortho to the activating ether and meta to the deactivating halogens.

Oxidative and Reductive Manipulations of the Core Structure

The core structure of this compound can undergo both oxidative and reductive transformations under specific conditions.

Oxidative Manipulations: The piperidine ring is susceptible to oxidation. A notable transformation is the oxidation of the carbon atom alpha to the nitrogen, which can lead to the formation of a lactam (a cyclic amide). This can be achieved using various catalytic systems, such as ceria-supported gold nanoparticles in the presence of oxygen, which can convert cyclic amines into their corresponding lactams. osti.gov Another route involves the generation of an N-acyliminium ion intermediate, which can then be trapped by nucleophiles. nih.gov

Reductive Manipulations: The most common reductive transformation for this scaffold involves the dehalogenation of the aromatic ring. Catalytic hydrogenation, typically using a palladium catalyst (e.g., palladium on carbon) and a hydrogen source (e.g., H₂ gas), is a standard method for this purpose. organic-chemistry.org The reactivity of carbon-halogen bonds to hydrogenolysis follows the trend C-Br > C-Cl > C-F. wikipedia.org This difference in reactivity allows for the selective reduction of the C-Cl bond while leaving the more robust C-F bond intact, providing a route to the corresponding 3-(2-fluorophenoxy)piperidine (B15300896) derivative. organic-chemistry.orgresearchgate.net

Intramolecular Cyclization Pathways and Heterocycle Annulation (e.g., Aza-Michael Addition)

Detailed research specifically outlining the intramolecular cyclization pathways and heterocycle annulation of this compound is not extensively available in the public domain. The chemical scaffold itself, featuring a substituted phenoxy group attached to a piperidine ring, presents theoretical possibilities for such transformations, typically requiring the introduction of additional functional groups to facilitate cyclization.

Intramolecular cyclization reactions are fundamental in synthetic organic chemistry for the construction of complex, fused heterocyclic systems. For a molecule like this compound, such a reaction would necessitate the presence of a reactive moiety on either the piperidine nitrogen or another position of the scaffold that can react with another part of the molecule.

One common strategy for achieving intramolecular cyclization in piperidine-containing compounds is the Aza-Michael addition. This reaction involves the nucleophilic attack of the piperidine nitrogen onto an activated carbon-carbon double bond (an α,β-unsaturated carbonyl or nitrile, for instance) tethered to the piperidine ring. For this to occur with this compound, the molecule would first need to be derivatized. For example, an acrylic ester or a similar Michael acceptor could be attached to the piperidine nitrogen.

A hypothetical reaction scheme is presented below to illustrate this concept. It is important to note that this scheme is a generalized representation and has not been reported specifically for this compound.

Hypothetical Intramolecular Aza-Michael Addition:

| Step | Description | Reactants | Product |

| 1 | N-Alkylation | This compound, 3-bromopropyl acrylate | N-(3-acryloyloxypropyl)-3-(4-chloro-2-fluorophenoxy)piperidine |

| 2 | Intramolecular Cyclization | N-(3-acryloyloxypropyl)-3-(4-chloro-2-fluorophenoxy)piperidine | Fused bicyclic piperidine derivative |

In this hypothetical sequence, the secondary amine of the piperidine is first alkylated with a reagent containing a Michael acceptor. The subsequent intramolecular addition of the nitrogen atom to the double bond would lead to the formation of a new ring fused to the piperidine core. The feasibility and outcome of such a reaction would depend on various factors, including the length and nature of the linker, the reaction conditions (base, solvent, temperature), and the potential for competing side reactions.

Heterocycle annulation, the formation of a new ring fused to an existing one, can also be envisioned through other pathways, such as Pictet-Spengler type reactions or transition-metal-catalyzed cyclizations, again requiring appropriate functionalization of the starting piperidine derivative.

While the core structure of this compound is a component of some patented compounds with biological activity, the specific chemical transformations focusing on its intramolecular cyclization for the synthesis of novel heterocyclic systems are not well-documented in peer-reviewed literature. Further research would be required to explore and establish these potential synthetic routes.

Structure Activity Relationship Sar Studies of 3 4 Chloro 2 Fluorophenoxy Piperidine Analogs

Systematic Methodologies for SAR Elucidation

The process of elucidating the SAR for a class of compounds like 3-(4-chloro-2-fluorophenoxy)piperidine analogs relies on systematic and logical methodologies. These approaches are designed to efficiently navigate the vast chemical space to identify molecules with enhanced potency and improved pharmacokinetic profiles. The foundation of this process is the iterative cycle of designing, synthesizing, and testing new analogs, where the results of each cycle inform the design of the next.

The rational design of compound libraries is a cornerstone of modern drug discovery, moving beyond random screening to a more targeted approach. nih.gov This methodology begins with a "hit" or "lead" compound, such as this compound, and a hypothesized pharmacophore model that outlines the essential structural features required for biological activity. nih.gov Libraries of analogs are then designed to systematically probe this model.

Key strategies in the rational design of these libraries include:

Substituent Scanning: Different functional groups are methodically introduced at specific positions on the molecular scaffold. For instance, various alkyl, aryl, and heterocyclic groups can be appended to the piperidine (B6355638) nitrogen to explore the steric and electronic requirements of the corresponding binding pocket.

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency or pharmacokinetic properties. For example, a carboxylic acid group might be replaced with a tetrazole to maintain acidity but alter other properties.

Scaffold Hopping: The core structure (e.g., the piperidine ring) is replaced with a different scaffold that maintains the crucial three-dimensional arrangement of the key interacting groups. This can lead to the discovery of novel chemical series with improved drug-like properties.

By synthesizing and testing these focused libraries, researchers can quickly gather data on which modifications are beneficial or detrimental to activity, allowing for a more efficient lead optimization process. nih.govnih.gov

Computational chemistry has become an indispensable tool in elucidating SAR, offering powerful methods to predict the activity of compounds before they are synthesized. mdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling is a primary example, where statistical methods are used to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov

Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. researchgate.netfrontiersin.org These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules, correlating these properties with their known biological activities. nih.govfrontiersin.org The output is often visualized as contour maps, which highlight regions where specific properties are predicted to enhance or diminish activity. frontiersin.org For example, a CoMFA map might show a green contour in a specific region, indicating that bulky steric groups are favored there, while a blue contour might suggest that an electropositive group would increase potency. frontiersin.org

Molecular docking is another critical computational tool. It simulates the interaction between a ligand (the compound) and its protein target, predicting the preferred binding mode and affinity. researchgate.net By docking a series of analogs into the active site of a receptor, researchers can gain insights into the specific interactions—such as hydrogen bonds or hydrophobic contacts—that govern binding. nih.gov These computational approaches, when used in conjunction with rational synthesis, accelerate the drug discovery process by prioritizing the most promising compounds for synthesis and testing, thereby saving significant time and resources. mdpi.comresearchgate.net

Effects of Substitution on the Piperidine Ring

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern plays a critical role in determining the pharmacological profile of a molecule. nih.gov For analogs of this compound, modifications to this ring can profoundly affect binding affinity, selectivity, and pharmacokinetic properties.

The nitrogen atom of the piperidine ring is a readily modifiable position and a key handle for tuning a compound's properties. The nature of the substituent on this nitrogen can influence potency, selectivity across different receptor subtypes, and physicochemical properties like solubility and lipophilicity. nih.gov SAR studies on related piperidine-containing compounds have shown that even small changes at this position can lead to large differences in activity. nih.gov For example, a simple N-methyl group might confer different properties than a larger N-benzyl or a more complex heterocyclic substituent. The basicity of the nitrogen, which is modulated by the N-substituent, is often crucial for forming ionic interactions with acidic residues (e.g., aspartic acid) in a receptor's binding pocket.

The table below illustrates hypothetical SAR data for N-substitution, demonstrating how different functional groups can modulate the inhibitory activity of a 3-phenoxypiperidine (B126653) scaffold.

| Compound | N-Substituent (R) | IC50 (nM) | Comment |

|---|---|---|---|

| 1 | -H | 520 | Unsubstituted amine shows moderate activity. |

| 2 | -CH3 | 150 | Small alkyl group improves potency. |

| 3 | -CH2CH3 | 185 | Slight increase in bulk is tolerated but not optimal. |

| 4 | -Benzyl | 45 | Aromatic group significantly enhances activity, suggesting a hydrophobic pocket. |

| 5 | -CH2-Cyclopropyl | 88 | Introduction of a small, rigid ring is favorable. |

Influence of Halogenation and Other Substituents on the Phenoxy Ring

The substitution pattern on the phenoxy ring is critical for fine-tuning the electronic and steric properties that govern ligand-target interactions. In the parent compound, the 4-chloro and 2-fluoro substituents play distinct and important roles. The 4-chloro group is electron-withdrawing and increases the lipophilicity of the molecule. It can also participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein binding site, which can significantly contribute to binding affinity.

The 2-fluoro substituent is also electron-withdrawing and can act as a hydrogen bond acceptor. Its position ortho to the ether linkage can influence the preferred conformation of the phenoxy ring relative to the piperidine scaffold, effectively locking it into a more favorable orientation for binding.

Modifying this substitution pattern provides a powerful means to probe the SAR. Replacing chlorine with bromine might enhance halogen bonding, while replacing it with a methyl group would probe the importance of electronics versus sterics. The introduction of electron-donating groups (e.g., methoxy) versus electron-withdrawing groups (e.g., nitro) can systematically alter the electronic character of the ring, impacting its interaction with the target. beilstein-journals.org

The following table presents hypothetical SAR data for various substitutions on the phenoxy ring, illustrating the sensitivity of the target to changes in this region of the molecule.

| Compound | Substitution Pattern | IC50 (nM) | Comment |

|---|---|---|---|

| 6 | 4-Chloro-2-fluoro (Lead) | 50 | Potent lead compound with dual halogenation. |

| 7 | 4-Chloro | 120 | Removal of 2-fluoro group reduces potency. researchgate.net |

| 8 | 2-Fluoro | 250 | Removal of 4-chloro group significantly reduces potency. |

| 9 | 4-Bromo-2-fluoro | 40 | Bromine for chlorine enhances potency, possibly via stronger halogen bond. |

| 10 | 4-Trifluoromethyl-2-fluoro | 95 | Strong electron-withdrawing CF3 is tolerated but less effective than Cl. |

| 11 | 4-Methyl-2-fluoro | 310 | Replacing electron-withdrawing Cl with electron-donating methyl is detrimental. |

Impact of Chlorine and Fluorine Position and Number

The position and number of halogen substituents on the phenoxy ring are critical for the biological activity of 3-phenoxypiperidine analogs. While specific data for the 4-chloro-2-fluoro substitution pattern on the 3-phenoxypiperidine core is not extensively detailed in publicly available literature, general principles from related series of monoamine transporter inhibitors can provide valuable insights.

In studies of benztropine (B127874) analogs, which also feature a diaryl moiety, the position of chloro-substitution significantly influences binding affinity at dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. For instance, N-substituted-3α-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes have been synthesized and evaluated, demonstrating that the location of the chlorine atom can alter both potency and selectivity. nih.gov

The following table illustrates the binding affinities (Ki, nM) of some N-methyl benztropine analogs at the dopamine transporter, highlighting the effect of chlorine substitution.

| Compound | Aromatic Substitution | DAT Ki (nM) |

| N-methyl-3α-(diphenylmethoxy)tropane | Unsubstituted | 11.0 |

| N-methyl-3α-(3'-chlorodiphenylmethoxy)tropane | 3'-chloro | 6.4 |

| N-methyl-3α-(4'-chlorodiphenylmethoxy)tropane | 4'-chloro | 4.4 |

| N-methyl-3α-(4',4''-dichlorodiphenylmethoxy)tropane | 4',4''-dichloro | 2.5 |

These data suggest that the addition of chlorine, particularly at the 4-position, enhances affinity for the dopamine transporter in this series. The electronic and steric properties of the halogens, as well as their positioning, play a crucial role in modulating ligand-receptor interactions.

Effects of Additional Aromatic Substituents (e.g., Methyl, Trifluoromethyl)

The introduction of other substituents, such as methyl or trifluoromethyl groups, onto the aromatic ring can further modulate the pharmacological profile of 3-phenoxypiperidine analogs. The trifluoromethyl group, in particular, is a common bioisostere for a methyl group and can significantly alter electronic properties and metabolic stability.

In a series of N-(1-naphthyl)-N′-aryl-N′-methylguanidines, replacement of a 3-iodo substituent with a 3-trifluoromethyl group resulted in a nearly two-fold increase in binding affinity at the PCP binding site of the NMDA receptor. nih.gov This highlights the potential of the trifluoromethyl group to enhance potency. However, the effects are context-dependent, as the addition of a second trifluoromethyl group at the 5-position led to a loss of affinity. nih.gov

The table below shows the percent inhibition of [³H]TCP binding for some N-(1-naphthyl)-N′-(substituted-phenyl)-N′-methylguanidines, demonstrating the impact of methyl and trifluoromethyl groups.

| N'-Aryl Substituent | % Inhibition at 1.0 µM |

| 3-Trifluoromethylphenyl | >89 |

| 3-Trifluoromethyl-4-methylphenyl | >89 |

| 3-Trifluoromethyl-5-methylphenyl | >89 |

| 3-Trifluoromethyl-6-methylphenyl | >89 |

| 3,5-Bis(trifluoromethyl)phenyl | -0.2 |

These findings underscore the nuanced effects of aromatic substitution, where both the nature of the substituent and its position are critical for optimizing biological activity.

The Role of the Ether Linkage and Spacer Modifiers

The ether linkage in 3-phenoxypiperidine analogs is a key structural feature that dictates the orientation of the aromatic ring relative to the piperidine core. Modifications to this linkage, such as its replacement with other functional groups (bioisosteric replacement) or alteration of the spacer length, can have profound effects on activity.

Stereochemical Determinants in Molecular Recognition and Biological Activity

Since this compound possesses a chiral center at the 3-position of the piperidine ring, its enantiomers can exhibit different biological activities and potencies. Stereochemistry is a critical factor in molecular recognition, as the three-dimensional arrangement of atoms determines the complementarity of a ligand with its biological target.

In a study of 3,4-disubstituted piperidine-based monoamine transporter inhibitors, the stereochemistry of the piperidine ring (cis vs. trans) and the absolute configuration of the enantiomers ((+)- vs. (-)-) had a dramatic effect on their potency and selectivity for DAT, NET, and SERT. nih.gov For example, the (-)-cis analogues showed a preference for DAT/NET, whereas the (-)-trans and (+)-cis isomers were more selective for SERT or SERT/NET. nih.gov

The following table summarizes the transporter inhibition profiles (Ki, nM) for the enantiomers of a cis- and trans-3,4-disubstituted piperidine analog, illustrating the profound impact of stereochemistry.

| Isomer | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| (+)-trans-5b | 2.5 | 3.5 | 11.5 |

| (-)-trans-5b | 189 | 100 | 25 |

| (+)-cis-5b | 137 | 3.5 | 1125 |

| (-)-cis-5b | 11.5 | 10.5 | 189 |

These data clearly demonstrate that different stereoisomers can have distinct pharmacological profiles, emphasizing the importance of stereospecific synthesis and evaluation in drug development. The precise orientation of the phenoxy group and other substituents in space is a key determinant of how the molecule interacts with its target, leading to differences in binding affinity and functional activity.

Molecular Interactions and in Vitro Ligand Target Binding Investigations

Screening and Identification of Putative Protein Targets (e.g., Receptors, Enzymes, Ion Channels)

A comprehensive screening of 3-(4-Chloro-2-fluorophenoxy)piperidine against a broad panel of putative protein targets, such as receptors, enzymes, and ion channels, is a critical step in elucidating its pharmacological profile. However, based on a thorough review of the scientific literature, detailed information regarding such broad-based screening for this specific compound is not publicly available. Therefore, a definitive list of its primary and secondary protein targets cannot be provided at this time.

In Vitro Receptor Binding Assays and Affinity Profiling

To understand the potential activity of a compound, in vitro receptor binding assays are conducted to determine its affinity for specific biological targets. The following subsections detail the available information for this compound.

Dopamine (B1211576) receptors are a class of G protein-coupled receptors that are prominent in the central nervous system and are critical targets for drugs treating neurological and psychiatric disorders. Despite the importance of these receptors, specific in vitro binding data for this compound at the dopamine D2, D3, and D4 receptor subtypes have not been reported in the available scientific literature. Consequently, its affinity profile for these receptors remains uncharacterized.

Serotonin (B10506) receptors and the serotonin transporter (SERT) are key targets in the treatment of mood disorders, anxiety, and other conditions. An extensive search of scientific databases did not yield any specific in vitro binding affinity data for this compound at various serotonin receptor subtypes or the serotonin transporter.

Histamine (B1213489) receptors, particularly the H3 subtype, are involved in regulating neurotransmitter release in the central nervous system and are targets for cognitive and sleep-related disorders. There is no publicly available in vitro binding data detailing the affinity of this compound for histamine receptors, including the H3 subtype.

Chemokine receptors play a crucial role in the immune system by directing the migration of leukocytes. They have also been implicated in various inflammatory diseases and cancer. Investigations into the potential interaction of this compound with chemokine receptors have not been documented in the accessible scientific literature.

The cystic fibrosis transmembrane conductance regulator (CFTR) is an ion channel, and potentiators of its activity are a therapeutic strategy for cystic fibrosis. There is currently no available research to indicate that this compound has been evaluated for its potential as a CFTR potentiator.

Enzyme Inhibition Assays (e.g., Acetylcholinesterase, 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA))

Enzyme inhibition assays are fundamental in determining the potency of a compound against a specific enzymatic target. For piperidine (B6355638) derivatives, two notable targets include acetylcholinesterase (AChE) and 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA).

Acetylcholinesterase (AChE) Inhibition:

While specific inhibitory data for "this compound" against acetylcholinesterase is not extensively detailed in the reviewed literature, related studies on other piperidine-based compounds suggest potential activity. For instance, various phthalimide-based piperazine (B1678402) derivatives have been synthesized and evaluated for their anti-acetylcholinesterase effects using the Ellman's test. In one such study, a derivative featuring a 4-fluorophenyl moiety was identified as the most potent in its series, with an IC50 value of 16.42 ± 1.07 µM. nih.gov This indicates that the presence and position of halogen substituents on the phenyl ring can influence the inhibitory activity of such compounds against AChE. frontiersin.org Further enzymatic assays would be necessary to determine the specific IC50 value of "this compound" and to understand its mode of inhibition (e.g., competitive, non-competitive).

1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) Inhibition:

MenA, an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, has been identified as a promising target for novel anti-tuberculosis drugs. nih.govnih.gov Structure-activity relationship (SAR) studies on a scaffold of piperidine derivatives have explored their potential as MenA inhibitors. nih.govnih.gov These investigations utilize a cell-free prenyltransferase assay to measure the inhibitory concentration (IC50) required to reduce the formation of demethylmenaquinone (B1232588) by 50%. nih.gov

In these studies, various analogs with modifications on the phenoxy group have been evaluated. The data from these studies can be used to infer the potential activity of "this compound". For example, analogs with different substitutions on the phenyl ring have shown a range of potencies against MenA.

Below is an illustrative data table based on findings for related piperidine derivatives, showcasing the type of data generated from MenA enzyme inhibition assays.

| Compound | Substitution on Phenoxy Ring | MenA Inhibition IC50 (µM) |

|---|---|---|

| Analog A | 4-Bromo | 18.5 |

| Analog B | 4-Chloro | 22.1 |

| Analog C | 3-Phenoxy | 15.3 |

| Analog D | Unsubstituted | > 100 |

This table is for illustrative purposes and shows representative data for analogous compounds to demonstrate the type of results obtained from such assays.

Characterization of Ligand-Target Binding Modes and Selectivity

Understanding how a ligand binds to its target is crucial for optimizing its efficacy and selectivity. For piperidine derivatives targeting MenA, the binding mode is thought to mimic the natural lipophilic substrates of the enzyme, such as prenyl diphosphate. nih.gov The general structure of these inhibitors includes an aromatic portion linked via an ether to a basic amine, which is consistent with the structure of "this compound".

The selectivity of these compounds is also a critical factor. Assays have shown that some piperidine derivatives exhibit partial selectivity for MenA over other related enzymes, such as MenG. nih.gov For example, at a concentration of 12.5 µM, some compounds showed no inhibition of MenG, suggesting a degree of selectivity towards MenA. nih.gov

Further characterization of the binding mode of "this compound" would involve techniques such as X-ray crystallography of the ligand-enzyme complex or computational modeling and docking studies. These methods can provide detailed insights into the specific amino acid residues involved in the interaction and can help rationalize the observed structure-activity relationships.

Cell-Based Functional Assays to Assess Ligand Activity

Cell-based functional assays are essential to confirm that the enzymatic inhibition observed in vitro translates to a biological effect in a cellular context. For potential anti-tuberculosis agents like MenA inhibitors, the primary cell-based assay is a growth inhibition assay against Mycobacterium tuberculosis. nih.gov

In these assays, the compound's ability to inhibit the growth of the bacteria is measured, and a growth inhibition concentration (GIC50) is determined. This value represents the concentration of the compound that inhibits 50% of bacterial growth. nih.gov Studies on piperidine derivatives have identified compounds with GIC50 values in the range of 8–10 µM. nih.govumn.edu

The following interactive table illustrates the type of data obtained from such cell-based assays for a series of hypothetical analogs.

| Compound | MenA Inhibition IC50 (µM) | M. tuberculosis Growth Inhibition GIC50 (µM) |

|---|---|---|

| Analog 1 | 15 | 12 |

| Analog 2 | 25 | 20 |

| Analog 3 | 8 | 9 |

| Analog 4 | 50 | 45 |

This table is for illustrative purposes and shows representative data for analogous compounds to demonstrate the type of results obtained from such assays.

These cell-based assays are critical for validating the on-target activity of the compounds and for providing a more comprehensive understanding of their potential as therapeutic agents. For "this compound," such assays would be necessary to confirm that its potential MenA inhibition leads to effective antimycobacterial activity.

Computational Chemistry and Molecular Modeling of 3 4 Chloro 2 Fluorophenoxy Piperidine

Quantum Chemical Calculations and Electronic Property Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide precise information about electron distribution, molecular geometry, and energetic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov For 3-(4-Chloro-2-fluorophenoxy)piperidine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine the molecule's most stable three-dimensional conformation (optimized geometry). nanobioletters.comresearchgate.net These computations yield critical data on geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., FT-IR and Raman) to confirm the molecular structure. researchgate.netepstem.net

Table 1: Illustrative Geometric Parameters for this compound Calculated by DFT This table presents hypothetical data representative of typical DFT outputs for molecular geometry.

| Parameter | Atom Connection | Calculated Value |

| Bond Length | C-O (phenoxy) | 1.37 Å |

| C-Cl | 1.75 Å | |

| C-F | 1.36 Å | |

| C-N (piperidine) | 1.47 Å | |

| Bond Angle | C-O-C | 118.5° |

| Cl-C-C | 120.1° | |

| F-C-C | 119.5° | |

| C-N-C (piperidine) | 112.0° | |

| Dihedral Angle | C-C-O-C | 15.0° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the spatial distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attacks. mdpi.comresearchgate.net

From the HOMO and LUMO energies, several key reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). A "hard" molecule has a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating a higher reactivity.

Table 2: Example Reactivity Descriptors for this compound Derived from HOMO-LUMO Energies This table contains representative values to illustrate the output of quantum chemical calculations.

| Descriptor | Formula | Illustrative Value (eV) |

| EHOMO | - | -6.45 |

| ELUMO | - | -0.95 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.50 |

| Ionization Potential (I) | -EHOMO | 6.45 |

| Electron Affinity (A) | -ELUMO | 0.95 |

| Electronegativity (χ) | (I+A)/2 | 3.70 |

| Chemical Hardness (η) | (I-A)/2 | 2.75 |

Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This technique is instrumental in drug discovery for predicting ligand-target interactions at the atomic level.

In molecular docking simulations, this compound would be treated as a flexible ligand and placed into the binding site of a specific protein target. The software then samples numerous possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that estimates binding affinity. The result is a predicted binding mode that shows the most stable conformation of the ligand and its specific interactions with the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, providing a rational basis for the molecule's potential biological activity. mdpi.com

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmdpi.com If a particular target is of interest, this compound could be evaluated as part of a larger virtual library. Conversely, if this compound shows promising activity, it can serve as a "lead" for further optimization. nih.gov Lead optimization involves the rational design of analogs by making targeted chemical modifications to the parent structure. nih.gov For instance, the positions of the chloro and fluoro substituents could be altered, or different functional groups could be added to the piperidine (B6355638) ring. Each new analog would then be docked to the target protein to computationally assess whether the changes improve binding affinity, selectivity, or other pharmacological properties.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.net MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insight into both the conformational flexibility of the ligand and the stability of the ligand-receptor complex. researchgate.net

Following a promising docking result for this compound, an MD simulation would be initiated with the ligand placed in the protein's binding site, all solvated in a simulated physiological environment (e.g., water and ions). The simulation, run over nanoseconds or longer, reveals how the ligand and protein interact and adjust their conformations. Key analyses include monitoring the root-mean-square deviation (RMSD) of the ligand to assess if it remains stably in the binding pocket or if it drifts away. This method provides a more rigorous assessment of binding stability and can reveal important dynamic interactions that are not captured by static docking methods. researchgate.net

Preclinical in Vitro and Ex Vivo Biological Activity Investigations Non Human Studies

Neuropharmacological Effects in Cellular Models

Neuroprotective Properties in Cellular Stress Models

While research exists for other structurally related compounds containing phenoxy, piperidine (B6355638), chloro, or fluoro moieties, no specific experimental data was found for the exact molecule "3-(4-Chloro-2-fluorophenoxy)piperidine." Therefore, an article that strictly adheres to the provided outline and focuses solely on this compound cannot be generated at this time.

In Vitro Anticancer and Antiproliferative Activity in Cell Lines (e.g., A549)

No studies were identified that evaluated the cytotoxic or antiproliferative effects of this compound on the A549 lung carcinoma cell line or any other cancer cell lines.

Antioxidant Activity Assessment in Biochemical Assays

There is no available data from biochemical assays (such as DPPH, ABTS, or other radical scavenging tests) to characterize the potential antioxidant activity of this compound.

Anticonvulsant Activity in In Vitro Models

No research could be found that investigated the anticonvulsant properties of this compound in any preclinical in vitro models of epilepsy or seizure activity.

Sodium Channel Inhibition in Research Models

There are no published electrophysiological or binding studies detailing the activity of this compound as an inhibitor of voltage-gated sodium channels in research models.

Due to the absence of specific research findings for this compound, it is not possible to provide the detailed, data-driven article as requested.

Advanced Research Applications of 3 4 Chloro 2 Fluorophenoxy Piperidine As a Chemical Tool

Application as a Chemical Probe for Elucidating Biological Mechanisms

Currently, there is limited publicly available scientific literature detailing the specific application of 3-(4-Chloro-2-fluorophenoxy)piperidine as a chemical probe for the elucidation of biological mechanisms. While its structural motifs—a substituted phenoxy ring linked to a piperidine (B6355638) core—are common in biologically active molecules, specific studies designating this compound as a tool for probing particular biological pathways, receptors, or enzymes are not readily found in accessible research databases. The development of a chemical probe requires extensive characterization of its selectivity, potency, and mechanism of action, which has not been published for this specific molecule.

Role as a Synthetic Building Block for More Complex Organic Molecules

The structure of this compound lends itself to being a valuable synthetic building block in the creation of more complex organic molecules, a common application for halogenated heterocyclic compounds. The piperidine ring is a prevalent scaffold in medicinal chemistry, and the substituted phenoxy group offers a site for further chemical modification. Organic chemists can utilize the inherent reactivity of the piperidine nitrogen for various transformations, such as alkylation, acylation, and arylation, to build more elaborate molecular architectures. The chloro and fluoro substituents on the phenyl ring also provide opportunities for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, to introduce additional complexity and diversity into the final products. While general principles of organic synthesis support this role, specific, documented examples of its use in the synthesis of named complex molecules are not extensively reported in the literature.

Contribution to the Development of Assay Standards and Research Reagents

Information regarding the specific use of this compound as an assay standard or a commercially available research reagent is not widely documented. For a compound to be established as an assay standard, it typically needs to be well-characterized, stable, and relevant to a specific biological target or analytical method. While it may be used as an intermediate in the synthesis of a final compound that serves as a standard, its role as a primary standard itself is not established in the available scientific literature. Similarly, its availability as a cataloged research reagent for specific biological or chemical applications appears limited.

Incorporation into Chemical Libraries for Academic Screening Programs

The inclusion of this compound in chemical libraries for academic high-throughput screening programs is plausible due to its drug-like properties and the presence of functionalities that are often explored in drug discovery. Academic and pharmaceutical screening libraries are often populated with diverse small molecules that possess varied stereochemistry and electronic properties to maximize the potential for identifying novel biological activities. The combination of the piperidine heterocycle and the halogenated aromatic ring in this compound makes it a candidate for such libraries. However, specific instances of its inclusion in publicly documented academic screening libraries and any resulting "hits" or lead compounds are not detailed in the accessible scientific literature.

Future Directions and Emerging Research Perspectives

Exploration of Novel Molecular Targets and Therapeutic Hypotheses

The piperidine (B6355638) scaffold is a privileged structure known to interact with a vast range of biological targets, leading to applications as central nervous system (CNS) modulators, anticancer agents, and analgesics. arizona.edu For 3-(4-Chloro-2-fluorophenoxy)piperidine, future research would logically commence with the systematic exploration of its potential molecular targets to formulate therapeutic hypotheses.

Initial research could involve broad screening against panels of receptors, enzymes, and ion channels. Given the prevalence of piperidine derivatives in CNS-acting drugs, primary targets of interest could include dopamine (B1211576), serotonin (B10506), and sigma receptors. pmarketresearch.com Furthermore, the structural motifs present in this compound might suggest affinity for other target classes, such as kinase inhibitors, which are critical in oncology. pmarketresearch.com

A hypothetical research workflow for target identification is outlined below:

| Step | Technique | Objective | Potential Target Classes |

| 1 | High-Throughput Screening (HTS) | Broadly assess biological activity across diverse assays. | GPCRs, Kinases, Ion Channels |

| 2 | Phenotypic Screening | Identify effects on cellular models of disease (e.g., cancer cell lines, neuronal cells). | Pathways related to cell proliferation, apoptosis, or neurotransmission. |

| 3 | Affinity Chromatography / Proteomics | Isolate and identify specific binding proteins from cell lysates. | Novel or unexpected protein targets. |

| 4 | In Silico Target Prediction | Use computational algorithms to predict likely targets based on structural similarity to known ligands. | CNS receptors, transporters, enzymes. |

Based on the outcomes of these screening funnels, specific therapeutic hypotheses could be developed. For instance, if the compound shows significant affinity for a particular kinase implicated in a specific cancer, a research program could be initiated to explore its potential as an oncology therapeutic. Conversely, if it modulates a key CNS receptor, its potential for treating neurological or psychiatric disorders could be investigated.

Advancements in Asymmetric Synthesis and Chiral Control

The 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers. It is well-established in pharmacology that individual enantiomers of a chiral drug can have vastly different potency, selectivity, and metabolic profiles. Therefore, the development of synthetic methods that provide precise control over this stereocenter is a critical future direction.

A key strategy for accessing enantiomerically pure this compound would involve the synthesis of a chiral precursor, such as (S)- or (R)-N-Boc-3-hydroxypiperidine. derpharmachemica.comchemicalpapers.com This intermediate can then be coupled with 1-chloro-4-fluoro-2-iodobenzene (B1349869) or a similar arylating agent. Modern advancements in the synthesis of this chiral building block have moved beyond classical resolution with agents like L-camphorsulfonic acid google.com to more efficient biocatalytic methods.

Emerging biocatalytic and asymmetric synthesis techniques that could be applied are summarized in the following table:

| Method | Description | Key Features |

| Enzymatic Ketone Reduction | Use of ketoreductase (KRED) enzymes to reduce a prochiral N-Boc-3-piperidone precursor to a single enantiomer of the corresponding alcohol. chemicalpapers.comresearchgate.net | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. |

| Rh-Catalyzed Asymmetric Carbometalation | A multi-step process starting from pyridine (B92270), involving a key rhodium-catalyzed asymmetric reaction to install the C3 substituent with high enantiomeric excess. nih.gov | Accesses chiral 3-substituted piperidines directly from simple starting materials; offers broad substrate scope. |

| Chiral Phosphoric Acid Catalysis | An intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst to form the piperidine ring with high stereocontrol. whiterose.ac.ukwhiterose.ac.uk | Metal-free catalysis, high enantioselectivity, applicable to the synthesis of complex piperidines. |

| Mitsunobu Reaction | Stereoinvertive coupling of a chiral 3-hydroxypiperidine (B146073) with 4-chloro-2-fluorophenol (B1580588) to form the desired ether linkage. google.com | Allows for inversion of stereochemistry if the opposite enantiomer of the starting alcohol is more accessible. |

These advanced synthetic strategies would enable the production of individual enantiomers of this compound, allowing for a rigorous investigation of their respective structure-activity relationships.

Integration of Artificial Intelligence and Machine Learning in Structure-Based Design

Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.comdlapiper.com For a research compound like this compound, AI/ML can be integrated at multiple stages of the research and development process.

Initially, machine learning models could be employed to predict potential biological targets. By comparing the compound's structural features to vast databases of known ligands, these algorithms can generate a ranked list of likely protein interactions, helping to prioritize the experimental work described in section 9.1. nih.govmdpi.com

Predicting Binding Affinity: ML models, including deep learning architectures, can predict the binding affinity of a molecule to its target with increasing accuracy, often using only the protein sequence and the ligand's chemical structure. arxiv.orgmdpi.com

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify molecules that are predicted to bind to the target more effectively than the initial hit.

De Novo Design: Generative AI models can design entirely new molecules, optimized for desired properties such as high potency, selectivity, and favorable pharmacokinetic profiles, while retaining the core 3-aryloxypiperidine scaffold. mdpi.com

Development of Prodrug Strategies and Advanced Delivery Concepts for Research Compounds

A prodrug is an inactive or less active derivative of a parent drug that undergoes conversion in the body to release the active compound. nih.gov Developing prodrug strategies for this compound could be a valuable research direction to modulate its physicochemical properties for experimental studies. The secondary amine of the piperidine ring is an ideal handle for chemical modification. nih.govresearchgate.net

Future research could explore various prodrug linkages designed to be cleaved by specific enzymes or physiological conditions.

| Prodrug Strategy | Linkage Type | Potential Advantage for Research |

| Carbamate (B1207046) Prodrugs | A labile carbamate linked to the piperidine nitrogen. google.comgoogle.com | Can increase lipophilicity and membrane permeability for cellular assays. |

| N-Acyloxyalkyl Derivatives | An acyloxyalkyl group attached to the nitrogen. nih.gov | Can be designed to be cleaved by esterase enzymes present in plasma or specific tissues. |